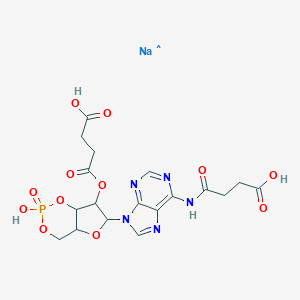
N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt' (dcAMP) is a cyclic nucleotide that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate (AMP) and is synthesized by the enzyme adenylate cyclase. dcAMP has been extensively studied for its potential applications in scientific research, particularly in the field of cell signaling and gene expression.
Wirkmechanismus
DcAMP acts as a second messenger in cells, binding to and activating PKA. PKA then phosphorylates target proteins, leading to changes in their activity and function. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt also regulates the activity of ion channels and neurotransmitter release by binding to specific receptors on the cell membrane.
Biochemische Und Physiologische Effekte
DcAMP has been shown to have a wide range of biochemical and physiological effects. It regulates the activity of enzymes involved in metabolism, gene expression, and cell proliferation. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt also regulates the activity of ion channels and neurotransmitter release in neurons, leading to changes in neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
DcAMP is a potent activator of PKA and has been widely used in scientific research to study the role of cyclic nucleotides in various biological processes. Its stability and solubility in aqueous solutions make it ideal for use in biochemical assays and cell culture experiments. However, its potency and specificity can also make it difficult to use in certain experiments, and its effects can be influenced by factors such as cell type and experimental conditions.
Zukünftige Richtungen
There are several areas of future research that could be explored using N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt. One area of interest is the role of cyclic nucleotides in regulating mitochondrial function and energy metabolism. Another area of interest is the use of N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt as a tool for studying the regulation of ion channels and neurotransmitter release in neurons. Additionally, N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt could be used to investigate the role of PKA in regulating gene expression and cell proliferation in various cell types.
Synthesemethoden
DcAMP can be synthesized by reacting AMP with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product, N6,2/'-O-Disuccinyladenosine, is then phosphorylated by the enzyme adenylate cyclase to form N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt. The sodium salt form of N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt is commonly used in research due to its stability and solubility in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
DcAMP has been widely used in scientific research to study the role of cyclic nucleotides in various biological processes. It is a potent activator of protein kinase A (PKA), which plays a key role in regulating cellular processes such as metabolism, gene expression, and cell proliferation. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt has also been used to study the regulation of ion channels and neurotransmitter release in neurons.
Eigenschaften
CAS-Nummer |
102783-27-7 |
|---|---|
Produktname |
N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt |
Molekularformel |
C18H19N5NaO12P |
Molekulargewicht |
552.3 g/mol |
InChI |
InChI=1S/C18H20N5O12P.Na/c24-9(1-2-10(25)26)22-16-13-17(20-6-19-16)23(7-21-13)18-15(34-12(29)4-3-11(27)28)14-8(33-18)5-32-36(30,31)35-14;/h6-8,14-15,18H,1-5H2,(H,25,26)(H,27,28)(H,30,31)(H,19,20,22,24); |
InChI-Schlüssel |
JZQVPHUIEVDOIX-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OP(=O)(O1)O.[Na] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OP(=O)(O1)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



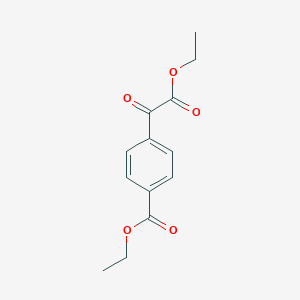
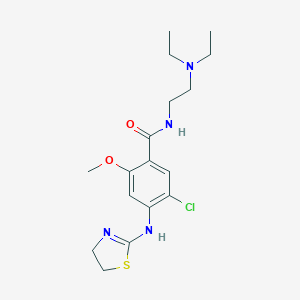
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
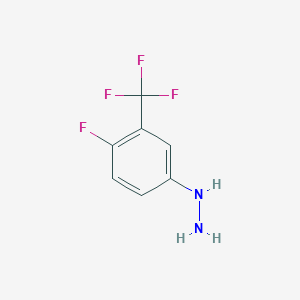
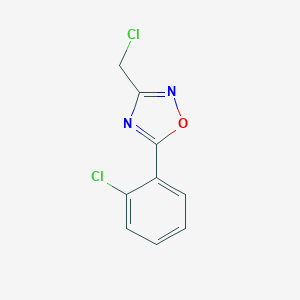
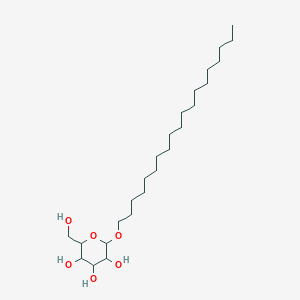
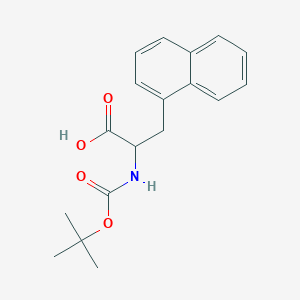

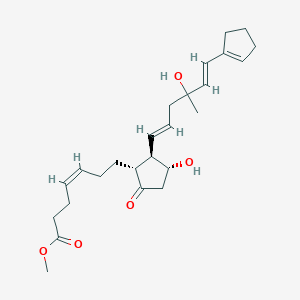
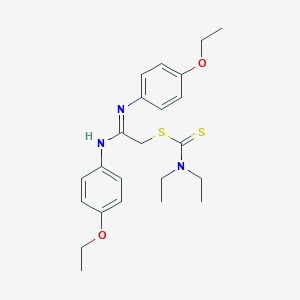
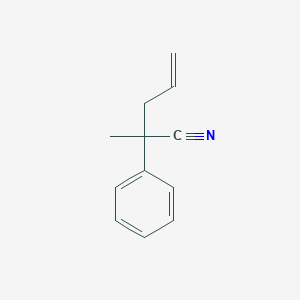
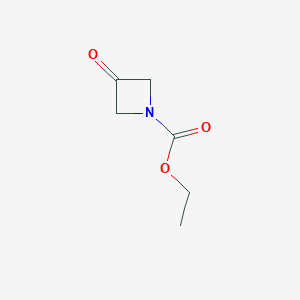
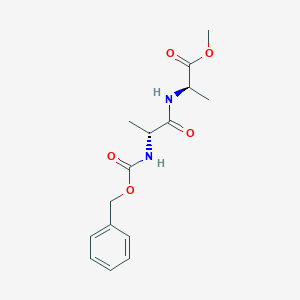
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)